molecular formula C11H12N2O4 B1147478 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid CAS No. 184955-21-3

2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid

Cat. No.: B1147478
CAS No.: 184955-21-3
M. Wt: 236.22 g/mol
InChI Key: BZRCOYDQHJWPQZ-RGENBBCFSA-N
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Description

3-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-L-alanine is an indole-3-acetic acid.

Properties

CAS No.

184955-21-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-2-oxo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7-,11?/m0/s1

InChI Key

BZRCOYDQHJWPQZ-RGENBBCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C[C@@H](C(=O)O)N)O

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O

Synonyms

(αS)-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid;  _x000B_[3(S)]-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 2
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 3
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 4
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 5
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
Reactant of Route 6
2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid

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